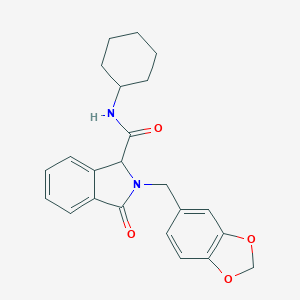
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tyrosine kinase inhibitors, which are known for their ability to inhibit the activity of specific enzymes involved in cell signaling pathways.
Mechanism of Action
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide acts as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting the activity of EGFR, 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide can block the downstream signaling pathways that lead to cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of human vascular smooth muscle cells, which play a role in the development of atherosclerosis. 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has also been shown to reduce the growth of human glioblastoma cells, which are highly aggressive brain tumors.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in lab experiments is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other tyrosine kinase inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for research on 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide. One area of interest is the development of more potent analogs of this compound that can achieve greater inhibition of EGFR activity. Another potential direction is the investigation of the use of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Finally, there is also interest in studying the potential use of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in other fields of research, such as cardiovascular disease and neurological disorders.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the corresponding amide. The final step involves the reduction of the nitro group to form the target compound.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer research, where this compound has shown promising results in inhibiting the activity of specific tyrosine kinases that are involved in the development and progression of cancer.
properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c26-22(24-16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)23(27)25(21)13-15-10-11-19-20(12-15)29-14-28-19/h4-5,8-12,16,21H,1-3,6-7,13-14H2,(H,24,26) |
InChI Key |
SIJHCFMTFGFHOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B293055.png)
![1-[[2-(7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B293056.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(1,3-benzodioxol-5-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B293060.png)
![1-(4-Chlorophenyl)-4-methyl-8-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B293062.png)
![Ethyl 2-{[5-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B293065.png)
![3-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B293066.png)
![(4Z)-2-methoxy-4-[[2-(3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B293068.png)
![4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide](/img/structure/B293069.png)
![2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B293070.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile](/img/structure/B293071.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]pyrimido[5,4-c]cinnolin-4(3H)-one](/img/structure/B293072.png)
![7-(4-Methyl-1-piperazinyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293073.png)
![3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B293075.png)
![3-[4-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B293077.png)